
Minnelide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minnelide-d3 is a water-soluble prodrug of triptolide, a diterpenoid triepoxide derived from the Chinese medicinal herb Tripterygium wilfordii Hook F. Triptolide has been recognized for its potent anticancer, anti-inflammatory, and immunosuppressive properties. This compound has been developed to overcome the solubility and toxicity issues associated with triptolide, making it a promising candidate for various therapeutic applications, particularly in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minnelide-d3 is synthesized through a series of chemical reactions starting from triptolide. The key steps involve the modification of triptolide to enhance its water solubility and reduce its toxicity. The synthetic route typically includes:
Hydroxylation: Introduction of hydroxyl groups to increase solubility.
Esterification: Formation of ester bonds to improve pharmacokinetic properties.
Purification: Use of chromatographic techniques to isolate the desired product
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
Scalability: Techniques to scale up the production while maintaining product quality
Chemical Reactions Analysis
Types of Reactions: Minnelide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of diterpenoid triepoxides.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Evaluated in clinical trials for its anticancer properties, particularly in gastrointestinal and pancreatic cancers.
Mechanism of Action
Minnelide-d3 exerts its effects through multiple mechanisms:
Inhibition of Transcription Factors: Targets key transcription factors such as c-MYC, leading to the downregulation of oncogenes.
Induction of Apoptosis: Activates apoptotic pathways, resulting in programmed cell death.
Modulation of Immune Response: Suppresses inflammatory cytokines and enhances immune cell infiltration .
Comparison with Similar Compounds
Minnelide-d3 is compared with other triptolide analogs, such as:
Triptolide: The parent compound with potent anticancer properties but limited by poor solubility and high toxicity.
(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity immunosuppressant currently in clinical trials.
Triptolide derivatives: Various modified forms with improved pharmacokinetic and pharmacodynamic profiles .
This compound stands out due to its enhanced solubility, reduced toxicity, and promising therapeutic potential, making it a unique and valuable compound in the field of medicinal chemistry .
Properties
Molecular Formula |
C21H25Na2O10P |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-13,15,15-trideuterio-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1/i7D2,12D;; |
InChI Key |
ZHBJMVNZRZUQEP-YAQVHGLUSA-L |
Isomeric SMILES |
[2H][C@@]12C[C@H]3[C@@]4(O3)[C@@H]([C@@]5([C@@H](O5)[C@H]6[C@]4([C@]1(CCC7=C2C(OC7=O)([2H])[2H])C)O6)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



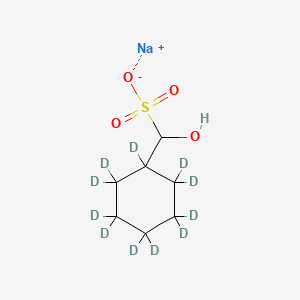
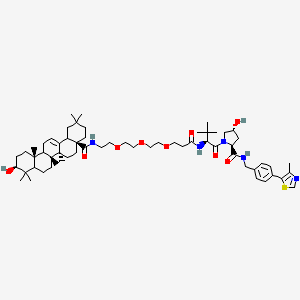
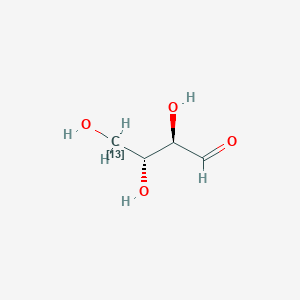
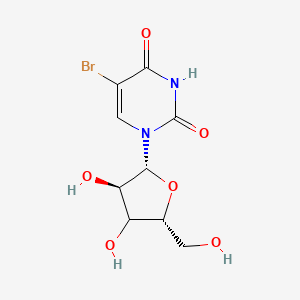
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
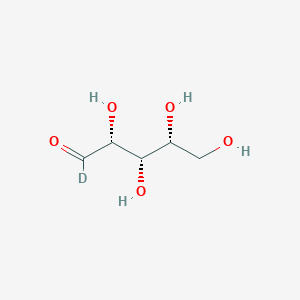
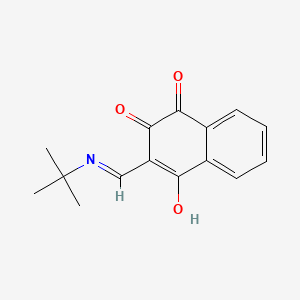
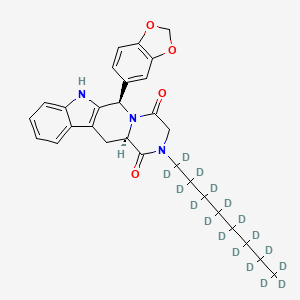
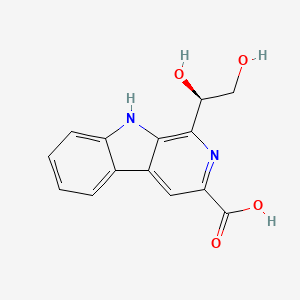
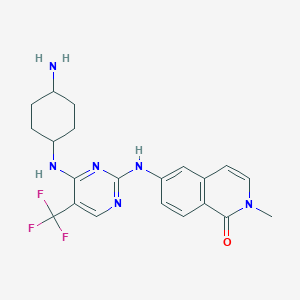
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)

![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)
